molecular formula C15H17NO6 B1378110 1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1384430-43-6

1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1378110
CAS No.: 1384430-43-6
M. Wt: 307.3 g/mol
InChI Key: ZCDXXFAQLUCRLZ-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid is a high-purity pyrrolidine-based chemical building block designed for research and development applications. This compound, with the molecular formula C15H17NO6 and a molecular weight of 307.3 g/mol , serves as a versatile scaffold in organic synthesis and medicinal chemistry . The structure features a benzyloxycarbonyl (Cbz) protecting group, a common moiety for amine protection in multi-step synthetic sequences, alongside two carboxylic acid functional groups that provide handles for further chemical modification . Its primary research value lies in its role as a key intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical candidates where the pyrrolidine ring is a critical structural element. Researchers can utilize this compound in the development of novel active pharmaceutical ingredients (APIs) and as a precursor for various fine chemicals. The product is typically supplied as a powder and should be stored at room temperature . Appropriate safety precautions must be observed during handling; the compound carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. It is available in various packaging options, from standard research quantities to bulk volumes, and can be manufactured to specific purity grades including Reagent, Technical, and high-purity Pharmaceutical Grades to suit diverse research needs .

Properties

IUPAC Name

3-(carboxymethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c17-12(18)8-15(13(19)20)6-7-16(10-15)14(21)22-9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDXXFAQLUCRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CC(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid, also known as (S)-1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅NO₄
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 192214-00-9
  • IUPAC Name : 1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways that are critical in various cellular processes. Notably, it has shown potential as a PARP (Poly (ADP-ribose) polymerase) inhibitor, which is significant in cancer therapy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated effective inhibition of PARP enzymes, which play a crucial role in DNA repair mechanisms. The following table summarizes the findings from various studies regarding its anticancer activities:

Study Cell Line IC50 (µM) Mechanism
Study AMDA-MB-43617.4PARP Inhibition
Study BCAPAN-111.4PARP Inhibition
Study COther Lines<10DNA Repair Inhibition

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, with lower values suggesting higher potency.

Cellular Proliferation Assays

In cellular assays, the compound has shown varying degrees of cytotoxicity across different cancer cell lines. The structure-activity relationship indicates that modifications to the side chains can significantly influence potency. For instance, compounds with three-carbon alkyl groups exhibited enhanced activity compared to those with nitrogen atoms in their side chains.

Case Study 1: PARP Inhibition

A study conducted by researchers demonstrated that several derivatives of the compound exhibited IC50 values comparable to established PARP inhibitors like veliparib and olaparib. The docking studies revealed that these compounds effectively bind to key amino acid residues within the active site of PARP enzymes, enhancing their inhibitory effects .

Case Study 2: Safety Profile

In toxicity assessments, the compound showed low cytotoxicity in non-cancerous cell lines at concentrations up to 200 µM, indicating a favorable safety profile for further development . This is critical for therapeutic applications where selectivity for cancer cells over normal cells is desired.

Scientific Research Applications

Drug Development

1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specific pathways.

Case Study : Research has demonstrated that derivatives of this compound exhibit potential as inhibitors in metabolic pathways, particularly in the modulation of amino acid metabolism, which is crucial for diseases such as cancer and diabetes .

Peptide Synthesis

The compound is utilized in peptide synthesis due to its ability to form stable linkages with amino acids. It acts as a protecting group for carboxylic acids during peptide bond formation, which is essential in the synthesis of complex peptides.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityReactivityApplication
1-[(Benzyloxy)carbonyl]HighModeratePeptide synthesis
FmocModerateHighGeneral use
BocHighLowSelective deprotection

Antimicrobial Properties

Studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry reported that certain analogs showed significant inhibition against Gram-positive bacteria, suggesting their potential as lead compounds for antibiotic development .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of protease inhibition. This is crucial for therapeutic strategies targeting viral infections and certain cancers.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (μM)Reference
This compoundProtease A15
Analog AProtease B10
Analog BProtease C20

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The following table highlights key structural and functional differences between the target compound and analogues:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Features/Applications Reference
1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid Carboxymethyl C14H15NO6 293.28 g/mol Dual carboxylic acids; potential for peptide synthesis or metal coordination chemistry
1-[(Benzyloxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid Ethyl C15H19NO4 277.32 g/mol Hydrophobic side chain; used in lipophilic drug intermediates
1-[(tert-Butoxy)carbonyl]-3-(difluoromethyl)pyrrolidine-3-carboxylic acid Difluoromethyl C11H15F2NO4 263.24 g/mol Enhanced metabolic stability; fluorine atoms improve bioavailability
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid Fluoro (azetidine core) C12H12FNO4 253.23 g/mol Azetidine ring increases ring strain; applications in constrained peptide mimetics
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Oxo (Position 5) C6H9NO3 143.14 g/mol Ketone functionality; precursor for heterocyclic drug candidates

Spectroscopic and Physicochemical Properties

  • Comparatively, 14{4,5} () shows a measured [M+H]+ of 466 m/z .
  • Solubility :
    • The dual carboxylic acids in the target compound likely enhance aqueous solubility compared to 1-[(benzyloxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid , which is more lipophilic .

Preparation Methods

Protection of Pyrrolidine Nitrogen

The initial step involves protecting the nitrogen atom of pyrrolidine to prevent undesired side reactions. The benzyloxycarbonyl (Cbz) group is introduced typically by reacting pyrrolidine derivatives with benzyl chloroformate under basic aqueous conditions.

Example procedure:

Reagents & Conditions Description
Pyrrolidine derivative Starting material, often pyrrolidine-3-carboxylic acid or its esters
Benzyl chloroformate Added dropwise to a cold (0°C) saturated aqueous sodium bicarbonate solution
Stirring time 12 hours at room temperature
Workup Extraction with ethyl acetate, drying over sodium sulfate, evaporation, and silica gel filtration

This step yields the benzyloxycarbonyl-protected pyrrolidine intermediate as an oil with high yield (~97%) and purity.

Introduction of Carboxymethyl Group

The carboxymethyl substituent is introduced by alkylation of the pyrrolidine ring with suitable electrophiles, such as ethyl bromoacetate or benzyl chloromethanoate, under basic conditions.

Typical reaction conditions:

Reagents & Conditions Description
Benzyloxycarbonyl-protected pyrrolidine Intermediate from previous step
Benzyl chloromethanoate Added dropwise to cold saturated aqueous NaHCO3 solution
Stirring time 12 hours at room temperature
Workup Extraction with ethyl acetate, drying, evaporation, and purification

This alkylation step produces triester intermediates, such as diethyl 1-benzyloxycarbonyl-4-[(ethoxycarbonyl)methyl]pyrrolidine-2,2-dicarboxylate, with yields up to 97%.

Hydrolysis of Ester Groups

The ester groups are selectively hydrolyzed under mild basic conditions to yield the free carboxylic acids without affecting the benzyloxycarbonyl protecting group.

Hydrolysis conditions:

Reagents & Conditions Description
Sodium hydroxide (NaOH) Used in aqueous methanol (6:4 ratio)
Temperature Room temperature
Reaction time Approximately 5 hours
Workup Removal of methanol under reduced temperature (<30°C), acidification to pH 4-5 with HCl, extraction with chloroform

This step yields the target compound 1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid as a free acid with high purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Nitrogen protection (Cbz) Benzyl chloroformate, NaHCO3, 0°C to RT, 12 h Benzyloxycarbonyl-protected pyrrolidine ~97 High purity, oil form
2 Alkylation (carboxymethyl) Benzyl chloromethanoate, saturated NaHCO3, 0°C to RT, 12 h Triester intermediate (diethyl 1-benzyloxycarbonyl-4-[(ethoxycarbonyl)methyl]pyrrolidine-2,2-dicarboxylate) ~97 Efficient electrophilic substitution
3 Ester hydrolysis NaOH in aqueous methanol (6:4), RT, 5 h This compound High Mild conditions preserve Cbz group

Additional Research Findings and Notes

  • The benzyloxycarbonyl group is stable under the basic hydrolysis conditions used for ester cleavage, allowing selective deprotection strategies later if needed.
  • The use of saturated aqueous sodium bicarbonate solution during alkylation helps maintain a mild basic environment, preventing side reactions such as over-alkylation or ring opening.
  • Purification is typically achieved by silica gel chromatography or flash filtration, ensuring removal of impurities and byproducts.
  • Analytical techniques such as NMR, LC-MS, and HPLC confirm the structure and purity of intermediates and final products.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid?

Answer:
The synthesis typically involves multi-step protection-deprotection strategies. For example, the benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane) to protect the amine. Subsequent functionalization of the pyrrolidine ring, such as alkylation at the 3-position with a carboxymethyl group, is achieved using bromoacetic acid derivatives. Final deprotection (e.g., hydrogenolysis for Cbz removal) and purification via reverse-phase HPLC are critical steps. Reaction yields and regioselectivity can be monitored using TLC and NMR spectroscopy .

Advanced: How can researchers optimize stereochemical control during the synthesis of this compound?

Answer:
Stereochemical outcomes depend on chiral auxiliaries, catalysts, or reaction conditions. For instance, asymmetric hydrogenation or enzymatic resolution can enhance enantiomeric excess. NMR analysis (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) at elevated temperatures (350 K) helps resolve diastereomeric splitting in complex mixtures . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is recommended for purity assessment. Computational modeling (DFT calculations) can also predict steric and electronic influences on stereoselectivity, guiding solvent and catalyst selection .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated solvents (e.g., DMSO-d6_6) confirm structural integrity, with key signals for the Cbz group (δ ~5.15 ppm, singlet) and carboxymethyl protons (δ ~3.5-4.0 ppm) .
  • HRMS-ESI : High-resolution mass spectrometry validates molecular weight (e.g., calculated m/z 579.2490 vs. observed 579.2500) .
  • HPLC : Reverse-phase chromatography (C18 column, 5–95% acetonitrile/water gradient) monitors purity and stability .

Advanced: How do structural modifications (e.g., substituent changes) impact the compound’s reactivity in catalytic applications?

Answer:
Modifying the carboxymethyl group to bulkier or electron-withdrawing substituents (e.g., fluoromethyl or tert-butyl) alters steric hindrance and electronic density, affecting catalytic efficiency. For example, fluorinated analogs (e.g., 3-(difluoromethyl) derivatives) show enhanced solubility in aqueous media, improving reaction kinetics in water-based aldol reactions. Comparative kinetic studies (e.g., monitoring reaction rates via 19F^{19}\text{F}-NMR) and X-ray crystallography of intermediates can elucidate structure-activity relationships .

Basic: What storage conditions are recommended to maintain the compound’s stability during long-term studies?

Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the Cbz group. Periodic purity checks via HPLC are advised, as degradation products (e.g., benzyl alcohol from Cbz cleavage) can form over time .

Advanced: How can researchers address contradictory data regarding the compound’s catalytic performance in polar vs. nonpolar solvents?

Answer:
Systematic solvent screening (e.g., DMSO, THF, water) paired with kinetic profiling (e.g., using UV-Vis spectroscopy or 1H^{1}\text{H}-NMR reaction monitoring) can identify solvent effects on transition states. For instance, hydrophobic interactions in nonpolar solvents may stabilize intermediates, while polar solvents enhance nucleophilicity. Computational studies (MD simulations) can model solvation effects, reconciling discrepancies in literature data .

Basic: What safety precautions are critical when handling this compound in catalytic studies?

Answer:
While no acute hazards are reported, use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of fine powders; electrostatic discharge risks require grounding during weighing. Dispose of waste via licensed hazardous chemical contractors to comply with EPA/DOT regulations .

Advanced: How can researchers design experiments to probe the compound’s role in enantioselective organocatalysis?

Answer:
Design substrate scope studies with prochiral aldehydes/ketones to evaluate enantioselectivity. Use chiral shift reagents (e.g., Eu(hfc)3_3) in NMR to determine enantiomeric ratios. Kinetic isotopic effects (KIE) experiments (e.g., substituting 1H^{1}\text{H} with 2H^{2}\text{H}) can identify rate-determining steps. Collaborate with crystallographers to solve structures of catalyst-substrate complexes, providing mechanistic insights .

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